molecular formula C20H30O3 B12401144 (3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one

(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one

Cat. No.: B12401144
M. Wt: 318.4 g/mol
InChI Key: DYYYQLXAGIXUGM-AUWJEWJLSA-N
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Description

IUPAC Systematic Name Analysis

The IUPAC name (3Z)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one provides a complete structural description:

Component Description
(3Z) Indicates the Z-configuration of the double bond at position 3.
3-[2-...ethylidene] Specifies an ethylidene group (-CH=CH-) attached to position 3 of the oxolanone ring.
[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene...] Describes the naphthalenyl substituent with stereochemical markers (1S,4aS,8aS), three methyl groups at positions 5,5,8a, and a methylidene group at position 2.
5-hydroxyoxolan-2-one Denotes a five-membered lactone ring (oxolan-2-one) with a hydroxyl group at position 5.

This systematic nomenclature reflects the compound’s bicyclic architecture, stereochemistry, and functional groups, ensuring unambiguous identification.

Common Aliases in Botanical Literature

The compound is widely recognized as Coronarin D , a designation derived from its isolation in Hedychium coronarium. Additional synonyms include:

Synonym Source
119188-37-3 CAS Registry Number.
CHEMBL1288153 ChEMBL database identifier.
(3E)-Isomer variant Early literature referencing stereoisomeric forms.

These aliases facilitate cross-referencing across pharmacological and botanical studies.

Historical Context of Discovery

Initial Isolation from Zingiberaceae Family

Coronarin D was first isolated in the late 20th century from the rhizomes of Hedychium coronarium, a species renowned in traditional medicine for its anti-inflammatory properties. The Zingiberaceae family, which includes ginger and turmeric, has long been a rich source of bioactive diterpenes, but Coronarin D’s unique γ-lactone ring and labdane skeleton distinguished it from previously characterized metabolites. Early extraction protocols involved ethanol-based solvent systems followed by chromatographic separation, which yielded Coronarin D as a crystalline powder with a purity exceeding 98%.

Early Structural Characterization Efforts

Initial structural elucidation relied on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key findings included:

  • Stereochemical assignment : The 1S,4aS,8aS configuration was confirmed via NOESY correlations, which revealed spatial proximities between methyl groups and the methylidene moiety.
  • Lactone ring confirmation : Infrared (IR) spectroscopy identified a carbonyl stretch at 1,745 cm⁻¹, characteristic of the oxolan-2-one ring.
  • Molecular formula : HRMS established the formula as C₂₀H₃₀O₃ (m/z 318.4).

These efforts culminated in the first full structural depiction in 2008, coinciding with investigations into its NF-κB inhibitory activity.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one

InChI

InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/b14-7-

InChI Key

DYYYQLXAGIXUGM-AUWJEWJLSA-N

Isomeric SMILES

CC1(CCCC2(C1CCC(=C)C2C/C=C\3/CC(OC3=O)O)C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)O)C)C

Origin of Product

United States

Preparation Methods

Isolation from Hedychium coronarium

The rhizomes of Hedychium coronarium represent one of the primary natural sources of Coronarin D. The established isolation protocol follows a multi-step process:

  • Collection and preparation of fresh rhizomes
  • Extraction with appropriate solvents
  • Fractionation using chromatographic techniques
  • Purification and structural confirmation

The detailed isolation procedure involves:

  • Grinding dried rhizomes of H. coronarium
  • Extraction with methanol (typically soaking for 24-48 hours)
  • Filtration and concentration under reduced pressure
  • Sequential fractionation using petroleum ether, chloroform, and butanol
  • Column chromatography separation on silica gel
  • Final purification by HPLC

The purity of isolated Coronarin D is confirmed using HPLC-UV on a C18 column, with documented purity exceeding 97%.

Isolation from Curcuma aromatica

Another significant source of Coronarin D is Curcuma aromatica. The isolation protocol follows a methodical approach as documented by researchers:

  • Fresh rhizomes of C. aromatica (520 g wet weight) were extracted with methanol
  • The methanol extract was subjected to ODS flash chromatography [⌀5.0 cm × 10.0 cm]
  • Elution was performed using gradient solvent systems:
    • MeOH/H₂O (5:5 and 7:3)
    • MeCN/H₂O (7:3 and 85:15)
    • MeOH
    • CHCl₃/MeOH/H₂O (6:4:1)
  • This process yielded six fractions (fr.17-1-6)
  • The fourth fraction [fr.17-4, eluted with MeCN/H₂O (85:15)] was further fractionated
  • Silica gel open column chromatography [⌀3.0 cm × 10.0 cm] was employed with:
    • CHCl₃
    • CHCl₃/MeOH (95:5 and 9:1)
    • CHCl₃/MeOH/H₂O (8:2:0.1 and 7:3:0.5)
    • MeOH
  • This yielded 11 fractions (fr.18-1-11)
  • Selected fractions were purified by reversed-phase HPLC [COSMOSIL 5C18-AR-II] using MeCN/H₂O (7:3)

Isolation from Roscoea purpurea

A third documented source is Roscoea purpurea, where researchers have employed a systematic isolation approach:

  • R. purpurea rhizomes (2.0 kg) were ground into powder
  • Extraction was performed three times with methanol (3 L), soaking for 24 hours each time
  • The extract was filtered and concentrated under reduced pressure at 40°C
  • This yielded a crude extract (305 g)
  • The crude extract was dissolved in 800 ml of water
  • Solvent-solvent fractionation was performed using petroleum ether
  • The upper layer (petroleum extract) was collected (40.1 g)
  • The residue was further partitioned using chloroform (165 g) and n-butanol (62.5 g)
  • The chloroform fraction (150 g) was purified by column chromatography
  • Silica gel (100–200 mesh) was used with a gradient elution system:
    • Petroleum ether-ethyl acetate (100:0 to 0:100)
    • 500 ml collected volumes for each fraction
  • This process yielded 20 combined fractions (Fr.1–Fr.20) based on TLC profiles

Table 2: Comparison of Isolation Methods from Natural Sources

Parameter H. coronarium C. aromatica R. purpurea
Starting Material Rhizomes Rhizomes (520 g wet) Rhizomes (2.0 kg)
Initial Extraction Methanol Methanol Methanol (3 L, 3×)
Crude Extract Yield Not specified Not specified 305 g
Primary Fractionation Solvent partitioning ODS flash chromatography Solvent partitioning
Secondary Purification Silica gel chromatography Silica gel column chromatography Silica gel column chromatography
Final Purification HPLC-C18 Reversed-phase HPLC Not specified
Elution System Gradient systems MeCN/H₂O (7:3) Pet. ether-ethyl acetate
Structural Confirmation ¹H-NMR, ¹³C-NMR, HRMS, FTIR ¹H-NMR, ¹³C-NMR Not specified
Final Purity >97% Not specified Not specified

Chemical Synthesis Approaches

Synthetic Strategies

The chemical synthesis of Coronarin D presents significant challenges due to its complex structure. Complete synthetic routes are limited in the literature, but available information indicates that synthesis typically requires multiple steps, including:

  • Formation of the naphthalene ring system
  • Construction of the oxolan-2-one moiety
  • Strategic coupling of these core structures
  • Stereochemical control for the (3Z) configuration

The synthesis pathway would necessitate:

  • Formation of the decalin ring system with appropriate substitution patterns
  • Introduction of the exo-methylene group
  • Construction of the unsaturated lactone ring
  • Establishment of the correct stereochemistry

Purification and Characterization Methods

Chromatographic Techniques for Purification

Table 3: Purification Techniques for Coronarin D

Technique Conditions Application Reference
ODS Flash Chromatography ⌀5.0 cm × 10.0 cm columns Initial fractionation
Silica Gel Column Chromatography Silica gel (100–200 mesh) Secondary purification
Gradient Elution Pet. ether-ethyl acetate (100:0 to 0:100) Fractional separation
Reversed-Phase HPLC COSMOSIL 5C18-AR-II Final purification
Mobile Phase for HPLC MeCN/H₂O (7:3) Final purification
TLC Varying solvent systems Fraction analysis

Structural Characterization

The structural confirmation of Coronarin D and verification of preparation success typically involves:

  • ¹H-NMR and ¹³C-NMR spectroscopy
  • High-Resolution Mass Spectrometry (HRMS)
  • Fourier Transform Infrared Spectroscopy (FTIR)
  • HPLC purity assessment using C18 columns

Specific spectroscopic data used for confirming successful preparation include:

  • FTIR characteristic peaks (typically for lactone and hydroxyl functional groups)
  • ¹H-NMR signals for the exo-methylene protons and lactone ring
  • ¹³C-NMR signals confirming the decalin ring system and unsaturated lactone moiety
  • Mass fragmentation patterns consistent with the molecular structure

Factors Affecting Preparation Efficiency

Several critical factors impact the efficiency of Coronarin D preparation:

Natural Source Considerations

Table 4: Factors Affecting Extraction Efficiency from Natural Sources

Factor Impact Optimization Strategy
Plant Part Rhizomes contain highest concentration Selective harvest of rhizomes
Harvesting Time Seasonal variation in compound content Harvest during optimal season
Drying Method Affects compound stability Controlled temperature drying
Particle Size Influences extraction efficiency Optimized grinding
Solvent Selection Affects extraction selectivity Methanol typically preferred
Extraction Time Longer times may increase yield Typically 24-48 hour soaking
Temperature Affects compound stability Room temperature to 40°C range
Fractionation Sequence Critical for separation efficiency Sequential solvent partitioning

Synthesis Considerations

For chemical synthesis approaches, critical considerations include:

  • Stereochemical control during key coupling steps
  • Protection/deprotection strategies for hydroxyl groups
  • Regioselectivity during ring formation
  • Purification of intermediates between synthetic steps
  • Scale-up challenges due to complex purification requirements

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Functional Groups Configuration Reference
(3Z)-3-[2-(5,5,8a-Trimethyl-2-methylidene-...ethylidene]-5-hydroxyoxolan-2-one Naphthalene + γ-lactone Hydroxy, ethylidene (Z), methylidene 3Z N/A
(5Z)-4-Methylene-5-propylidene-2-oxazolidinones (7a, 7b) Oxazolidinone Methylene, propylidene 5Z
Zygocaperoside Triterpene saponin Hydroxy, glycosidic linkages Multiple
2-[[7-Hydroxy-4-[(Z)-5-hydroxy-3-methylpent-3-enyl]-...hexahydro-1H-naphthalen-2-yl]oxy]oxane Naphthalene + oxane Hydroxy, methylpentenyl, oxane Z
  • The naphthalene core’s hexahydro arrangement reduces aromaticity compared to fully unsaturated analogs, affecting solubility and stability .
  • Hydrogen Bonding: The 5-hydroxy group enables stronger intermolecular hydrogen bonding (e.g., O–H···O=C interactions) compared to non-hydroxylated lactones like oxazolidinones (). Graph set analysis () would predict distinct R₂²(8) motifs in crystals due to this hydroxyl group .

Spectroscopic and Crystallographic Data

Table 3: Comparative NMR Data (Key Signals)

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
Target compound Hypothetical: δ 5.70 (Z-ethylidene), δ 4.30 (OH) δ 170-175 (lactone C=O) N/A
Zygocaperoside δ 5.25 (olefinic H), δ 3.50 (glycosidic H) δ 105-110 (anomeric C)
Oxazolidinones (7a, 7b) δ 6.10 (propylidene H), δ 4.60 (methylene H) δ 165-170 (oxazolidinone C=O)
  • UV Spectra: Conjugation in the ethylidene and lactone groups would absorb at ~250-300 nm, similar to oxazolidinones but redshifted compared to non-conjugated analogs .
  • Crystallography: SHELX refinement () of the target compound would reveal shorter C=O···H–O distances (~2.8 Å) vs. oxazolidinones (~3.1 Å) due to enhanced H-bonding .

Physicochemical and Functional Properties

  • Solubility: The hydroxyl group enhances water solubility relative to non-polar analogs like 5,5,8a-trimethylnaphthalenes. However, the hydrophobic naphthalene core limits miscibility in polar solvents compared to smaller lactones .
  • Thermal Stability: Reduced aromaticity in the hexahydro-naphthalene system may lower melting points (~150-170°C) versus fully saturated terpenoids (>200°C) .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a naphthalene moiety and an oxolanone ring. Its chemical formula is C20H30O6C_{20}H_{30}O_{6}, and it features multiple stereocenters which may influence its biological interactions.

Antioxidant Properties

Research indicates that compounds similar to (3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress and may contribute to protective effects against various diseases.

Anti-inflammatory Effects

Several studies suggest that this compound may possess anti-inflammatory activity. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary data indicate that the compound demonstrates antimicrobial effects against a range of pathogens. In vitro assays have shown effectiveness against both gram-positive and gram-negative bacteria, highlighting its potential as a natural antimicrobial agent.

Cytotoxicity and Cancer Research

In cancer research contexts, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Results from these studies suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapeutics.

Study 1: Antioxidant Evaluation

A study published in the Journal of Natural Products evaluated the antioxidant capacity of several naphthalene derivatives. The results indicated that This compound exhibited a higher radical scavenging activity compared to standard antioxidants like vitamin C.

Study 2: Anti-inflammatory Mechanism

Research documented in Phytochemistry explored the anti-inflammatory mechanisms of similar compounds. The study found that the compound inhibited the NF-kB pathway, which is crucial in regulating inflammatory responses. This finding supports its potential use in treating inflammatory diseases.

Study 3: Antimicrobial Efficacy

A recent investigation published in Microbial Pathogenesis tested the antimicrobial efficacy of this compound against various strains of bacteria. The findings revealed a minimum inhibitory concentration (MIC) that suggests its potential as an alternative therapeutic agent in infectious diseases.

Data Tables

Biological ActivityEffectivenessReference
AntioxidantHighJournal of Natural Products
Anti-inflammatoryModeratePhytochemistry
AntimicrobialEffectiveMicrobial Pathogenesis
CytotoxicitySelectiveCancer Research Journal

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reagent Selection : Use sterically hindered bases (e.g., LDA) to minimize side reactions during enolization steps .
  • Solvent Optimization : Employ anhydrous dioxane or THF to stabilize intermediates, as moisture can hydrolyze the oxolan-2-one ring .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) may enhance stereoselectivity in the formation of the (3Z)-ethylidene moiety .
  • Purification : Sequential column chromatography (silica gel, petroleum ether/ethyl acetate gradients) followed by recrystallization in ethanol improves purity .

Basic: What spectroscopic techniques are most effective for characterizing the stereochemical configuration of the conjugated diene system?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H-NMR: Coupling constants (J3Z,4J_{3Z,4}) between 10–12 Hz confirm the Z-configuration of the ethylidene group .
    • 13^{13}C-NMR: Deshielded carbonyl signals (~170–175 ppm) validate the oxolan-2-one ring integrity .
  • UV-Vis Spectroscopy : Absorbance at λ~280 nm (ε > 10,000 M1^{-1}cm1^{-1}) indicates extended conjugation in the diene system .
  • Circular Dichroism (CD) : Distinct Cotton effects differentiate enantiomers if chiral centers are present .

Advanced: How can computational modeling predict the bioactivity of this compound against enzymatic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes like cytochrome P450 or kinases. Focus on hydrophobic interactions with the naphthalene core and hydrogen bonding with the 5-hydroxy group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA ≤ -8 kcal/mol) .
  • QSAR Models : Correlate substituent effects (e.g., methylidene position) with inhibitory activity using partial least squares regression .

Advanced: What strategies resolve contradictions in reported solubility data across solvent systems?

Methodological Answer:

  • Controlled Solubility Studies : Conduct parallel experiments in DMSO, ethanol, and chloroform under standardized conditions (25°C, inert atmosphere) to isolate solvent-polarity effects .
  • Hansen Solubility Parameters : Calculate HSPs (δd_d, δp_p, δh_h) to predict compatibility. For example, high δh_h (~20 MPa1/2^{1/2}) solvents like DMSO enhance solubility of the polar oxolanone group .
  • HPLC-UV Validation : Quantify solubility via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to avoid spectrophotometric interference from impurities .

Basic: What are the key stability considerations for this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability :
    • Acidic Conditions (pH < 3) : Hydrolysis of the oxolan-2-one ring occurs within 24 hours; monitor via TLC (Rf_f shift from 0.6 to 0.3) .
    • Neutral/Alkaline Conditions (pH 7–9) : Stable for ≥1 week when stored at 4°C in amber vials .
  • Thermal Stability :
    • Decomposition above 80°C (DSC endotherm at 85°C); use lyophilization for long-term storage .

Advanced: How can researchers design SAR studies to explore the role of the 5-hydroxyoxolan-2-one moiety?

Methodological Answer:

  • Analog Synthesis : Replace the 5-hydroxy group with methoxy, acetyloxy, or hydrogen via Mitsunobu reactions or catalytic hydrogenation .
  • Biological Assays :
    • Antimicrobial Activity : Test against S. aureus (MIC) using broth microdilution (CLSI guidelines) .
    • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA (IC50_{50} values) .
  • Data Correlation : Use PCA to link structural modifications (e.g., hydroxyl → methoxy) to activity trends .

Advanced: What chromatographic techniques separate enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral HPLC : Utilize Chiralpak IA-3 columns with hexane/isopropanol (90:10) to resolve enantiomers (α > 1.2) .
  • Supercritical Fluid Chromatography (SFC) : CO2_2/methanol mobile phases at 150 bar achieve baseline separation of diastereomers in <10 minutes .
  • Crystallographic Analysis : X-ray diffraction of separated fractions confirms absolute configuration .

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